8.1. Description: Molecular docking studies have been employed to investigate the binding interactions of 3-amino-N-[2-(diethylamino)ethyl]benzamide derivatives with target proteins and to design novel compounds with improved activity. [, ]
8.2. Analysis: DFT calculations and molecular docking simulations were performed to predict the binding affinity and stability of a synthesized 1,3,4-thiadiazole derivative with dihydrofolate reductase (DHFR). [] Results suggested that this compound could be a potential DHFR inhibitor. []
9.1. Description: Poly(2-(diethylamino)ethyl methacrylate) (PDEA), a polymer containing the 3-amino-N-[2-(diethylamino)ethyl]benzamide structural motif, has been explored for its potential as a pH-responsive Pickering emulsifier. []
9.2. Synthesis Analysis: Near-monodisperse, sterically stabilized PEGMA-PDEA latexes were synthesized via emulsion copolymerization of DEA with a divinylbenzene cross-linker in the presence of PEGMA. []
9.3. Mechanism of Action: These latexes function as Pickering emulsifiers at pH 10, stabilizing oil-in-water emulsions. Lowering the pH below the latex pKa of 6.9 triggers a latex-to-microgel transition, leading to interfacial desorption and demulsification. []
9.4. Applications: The pH-responsive nature of PEGMA-PDEA latexes makes them suitable for applications requiring controlled emulsification and demulsification, such as in drug delivery or oil recovery. []
10.1. Description: 3-amino-N-[2-(diethylamino)ethyl]benzamide plays a role in diagnosing poisoning with organophosphorus compounds (OPs) like VR (O-isobutyl-S-[2-(diethylamino)ethyl]methylphosphonothioate). []
10.2. Analysis: This research focused on evaluating various biomarkers and diagnostic methods for OP poisoning, including cholinesterase activity assays and mass spectrometry-based detection of OP metabolites. [] The study aimed to assess the efficacy of these methods in the context of antidotal therapy using Carboxim. []
5.1. Description: Research has investigated the physicochemical properties of 3-amino-N-[2-(diethylamino)ethyl]benzamide derivatives, focusing on parameters like molar refraction and polarizability. [, ]
5.2. Analysis: Studies examined the concentration dependence of density and refractive index for a derivative (4-amino-5-chloro-N-(2-(diethylamino)ethyl)-2 methoxybenzamide hydrochloride monohydrate) in various salt solutions. [, ] Molar refractivity and polarizability were calculated from this data, revealing stronger polarizability effects with increasing drug concentration. [] Further investigations explored the influence of different solvents (water, methanol, ethanol, dimethyl sulfoxide) on these parameters. []
6.1. Description: The N-acetylated derivative, N-acetylamino-3-chloro-N-(2-diethylamino-ethyl)benzamide (NACPA), has been investigated for its potential immunomodulatory effects. []
6.2. Analysis: Pharmacokinetic studies in rats showed that NACPA exhibited higher bioavailability and longer elimination half-life compared to its parent compound, 3-CPA (4-amino-3-chloro-N-(2-diethylamino-ethyl) benzamide). [] NACPA also displayed higher tissue accumulation, particularly in the spleen, suggesting preferential uptake by lymphocyte-related cells. [] In vitro experiments demonstrated NACPA's ability to inhibit human peripheral lymphocyte proliferation, INF-γ production, and chemotaxis. []
7.1. Description: Derivatives of 3-amino-N-[2-(diethylamino)ethyl]benzamide have shown potential as antitumor agents, particularly as histone deacetylase (HDAC) inhibitors. [, , , ]
7.2. Synthesis Analysis: Various structural modifications have been explored, including the incorporation of pyridazinone scaffolds, benzimidazole rings, and thioxanthenes, to enhance antitumor activity. [, , ]
7.3. Molecular Structure Analysis: Structure-activity relationship studies have identified key structural features contributing to HDAC inhibitory activity and antitumor efficacy. [, ]
7.4. Mechanism of Action: These compounds inhibit HDACs, leading to increased acetylation of histones and other proteins involved in cell cycle regulation and apoptosis. [, ]
7.5. Applications: Compounds like (S)-N-(2-amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide ((S)-17b) have demonstrated potent in vitro and in vivo antitumor activity against various cancer cell lines and xenograft models. [] (2E)-3-{2-butyl-1-[2-(diethylamino)ethyl]-1H-benzimidazol-5-yl}-N-hydroxyacrylamide (SB939) exhibited promising preclinical activity and is currently undergoing clinical trials. []
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6